molecular formula C20H24N2O B5440741 1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5440741
M. Wt: 308.4 g/mol
InChI Key: YODSEEILWGKTTL-LUZURFALSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as piperazines. Piperazines are cyclic organic compounds containing the piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate piperazine with the corresponding organic halides or acids in the presence of a base . The exact method would depend on the specific substituents on the piperazine ring .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Piperazines are often used in medicinal chemistry and can exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for the study of such compounds could include further exploration of their synthesis, characterization, and potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-7-19(8-3-1)9-4-12-21-14-16-22(17-15-21)13-5-10-20-11-6-18-23-20/h1-11,18H,12-17H2/b9-4+,10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODSEEILWGKTTL-LUZURFALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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